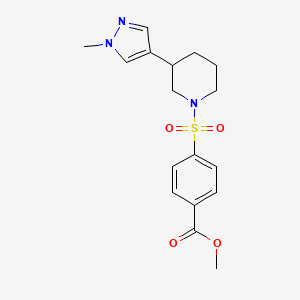
methyl 4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzoate, also known as MPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPPB is a sulfonamide derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Methyl 4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzoate, as part of the family of sulfonamides and piperidine derivatives, has been explored for its antimicrobial properties. For instance, research has demonstrated the effectiveness of such compounds in synthesizing new heterocycles that exhibit antimicrobial activity. These compounds, including various pyrazole, isoxazole, and pyrimidinethione derivatives, have shown potential in combating microbial infections (El‐Emary, Al-muaikel, & Moustafa, 2002).
Role in Anticancer and Antimicrobial Activity
Studies have also highlighted the synthesis of novel heterocyclic sulfonamides incorporating this chemical structure. These compounds have demonstrated significant in-vitro activity against breast cancer cell lines and various microbes. Their structural versatility allows for the exploration of different derivatives with potential anticancer and antimicrobial effects (Debbabi et al., 2016).
Cardioprotective Applications
Research into benzoylguanidine derivatives of this chemical has shown promising results in inhibiting the Na+/H+ exchanger, which is beneficial in preserving cellular integrity during cardiac ischemia and reperfusion. This suggests potential applications in adjunctive therapy for acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).
Synthesis of Key Pharmaceutical Intermediates
The compound also serves as a key intermediate in the synthesis of various pharmaceuticals. For example, its derivatives have been used in synthesizing key intermediates of Tianeptine, showcasing its utility in pharmaceutical manufacturing processes (Xiu-lan, 2009).
Application in Material Science
Its derivatives have been studied in the context of material science, particularly in the synthesis of iron(II) complexes. These studies provide insights into the interplay between spin-crossover and crystallographic phase changes, highlighting the compound's potential in developing new materials with unique properties (Cook et al., 2015).
Crystal Structure Analysis
Investigations into the crystal structure of derivatives of this compound have contributed to the understanding of molecular interactions and the formation of hydrogen-bonded sheets and chains. Such studies are crucial for developing new drugs and materials with tailored properties (Portilla et al., 2007).
Development of Novel COX-2 Inhibitors
Research into 1,5-diarylpyrazole derivatives containing sulfonamide groups, including structures related to this compound, has led to the development of potent and selective COX-2 inhibitors. This research has significant implications for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Environmental Applications
The compound has been studied for its ability to selectively precipitate anions, demonstrating its potential utility in environmental applications like the removal and recovery of chromate, molybdate, tungstate, and vanadate from aqueous solutions (Heininger & Meloan, 1992).
Propiedades
IUPAC Name |
methyl 4-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-19-11-15(10-18-19)14-4-3-9-20(12-14)25(22,23)16-7-5-13(6-8-16)17(21)24-2/h5-8,10-11,14H,3-4,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUIXZZYQBWECF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(2,4-dichlorophenoxy)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2692426.png)
![8-(1-tert-butyl-5-methyl-1H-pyrazole-4-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2692427.png)
![2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2692428.png)

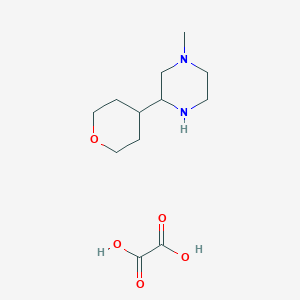
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide](/img/structure/B2692434.png)
![3-benzyl-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2692436.png)
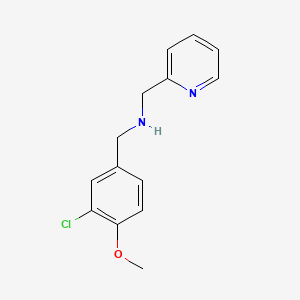
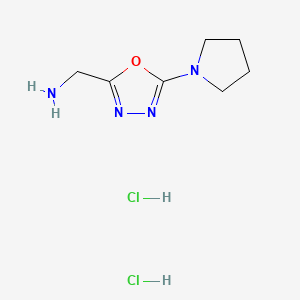
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2692440.png)
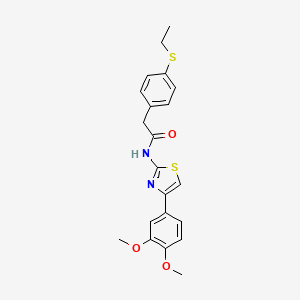
![3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692443.png)

